1-Chloro-4-(ethylthio)benzene
Overview
Description
1-Chloro-4-(ethylthio)benzene is a chemical compound with the CAS Number: 5120-72-9 . It has a molecular weight of 172.68 and its IUPAC name is 1-chloro-4-(ethylsulfanyl)benzene .
Molecular Structure Analysis
The InChI code for 1-Chloro-4-(ethylthio)benzene is 1S/C8H9ClS/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving 1-Chloro-4-(ethylthio)benzene were not found, benzene derivatives are known to undergo various types of reactions. For instance, they can participate in electrophilic substitution reactions .It’s important to note that benzene derivatives are usually nonpolar and immiscible with water but readily miscible with organic solvents .
Scientific Research Applications
Synthesis and Unique Properties
1-Chloro-4-(ethylthio)benzene and its derivatives are utilized in the synthesis of complex organic compounds. For example, the compound 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane was synthesized using a treatment involving 1-chloro-2,2-bis(diethylamino)ethene, showcasing its potential in complex organic syntheses and unique compound formations (Nakayama et al., 1998).
Ion-Selective Electrodes
Acyclic dithia benzene derivatives, such as 1-Chloro-4-(ethylthio)benzene, have been synthesized and tested as sensors for silver(I) ions in membrane-based ion-selective electrodes. These compounds exhibited good sensitivity, detection limits, reproducibility, and selectivity, indicating their significant application in analytical chemistry (Casabó et al., 1994).
Cyclopalladated Complexes
Research on cyclopalladated and non-cyclopalladated complexes of ligands containing the 1,3-bis(thiomethyl)benzene unit, a close relative of 1-Chloro-4-(ethylthio)benzene, has been conducted. These studies contribute to the understanding of the reactivity and coordination chemistry of such compounds, which are significant in the development of new materials and catalysts (Lucena et al., 1996).
properties
IUPAC Name |
1-chloro-4-ethylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKMJXNLTCUQPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415879 | |
Record name | 1-CHLORO-4-(ETHYLTHIO)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(ethylthio)benzene | |
CAS RN |
5120-72-9 | |
Record name | 1-CHLORO-4-(ETHYLTHIO)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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